2-Bromoheptafluoropropane

Physical Chemistry Refrigerant Design Fire Suppression

2-Bromoheptafluoropropane (CAS 422-77-5), also known as perfluoroisopropyl bromide or heptafluoroisopropyl bromide, is a short-chain perfluoroalkyl bromide with the molecular formula C3BrF7 and a molecular weight of 248.92 g/mol. It is a colorless, volatile liquid at ambient conditions, exhibiting a boiling point of 14°C, a density of 1.8 g/cm³, a vapor pressure of 960.8±0.0 mmHg at 25°C, and a refractive index of 1.307.

Molecular Formula C3BrF7
Molecular Weight 248.92 g/mol
CAS No. 422-77-5
Cat. No. B1586825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoheptafluoropropane
CAS422-77-5
Molecular FormulaC3BrF7
Molecular Weight248.92 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(F)Br
InChIInChI=1S/C3BrF7/c4-1(5,2(6,7)8)3(9,10)11
InChIKeySULCAUVYSILBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoheptafluoropropane (CAS 422-77-5): Physical Properties and Compound Classification


2-Bromoheptafluoropropane (CAS 422-77-5), also known as perfluoroisopropyl bromide or heptafluoroisopropyl bromide, is a short-chain perfluoroalkyl bromide with the molecular formula C3BrF7 and a molecular weight of 248.92 g/mol . It is a colorless, volatile liquid at ambient conditions, exhibiting a boiling point of 14°C, a density of 1.8 g/cm³, a vapor pressure of 960.8±0.0 mmHg at 25°C, and a refractive index of 1.307 . This compound is classified within the broader class of halogenated fire suppressants and perfluoroalkyl bromides, which play a significant role in organofluorine chemistry as intermediates for introducing fluorinated groups into organic molecules [1].

Why 2-Bromoheptafluoropropane (CAS 422-77-5) Cannot Be Simply Interchanged with Other Perfluoroalkyl Bromides


2-Bromoheptafluoropropane occupies a specific niche within the perfluoroalkyl bromide family that prevents straightforward substitution with closely related analogs. Its unique combination of a bromine atom and a heptafluoropropyl group imparts distinct physical properties, reactivity, and environmental profiles. Direct comparison with its non-brominated analog, R-227ea (1,1,1,2,3,3,3-heptafluoropropane), reveals substantial differences: the presence of bromine alters molecular weight, boiling point, and most critically, introduces fire suppression capabilities via a chemical inhibition mechanism that is absent in the HFC analog [1]. Furthermore, while other perfluoroalkyl bromides like Halon 1301 (CF3Br) share the bromine-mediated fire suppression mechanism, they differ markedly in molecular size, vapor pressure, and environmental impact metrics, making direct interchange impossible without system redesign [2].

2-Bromoheptafluoropropane (CAS 422-77-5): Quantitative Differentiation Evidence Against Comparators


Physical Property Differentiation: 2-Bromoheptafluoropropane vs. R-227ea

The presence of a bromine atom in 2-bromoheptafluoropropane fundamentally alters its physical properties compared to its non-brominated analog, R-227ea (1,1,1,2,3,3,3-heptafluoropropane). 2-Bromoheptafluoropropane has a molecular weight of 248.92 g/mol and a boiling point of 14°C . In contrast, R-227ea has a molecular weight of 170.03 g/mol and a boiling point of -16.4°C [1]. This difference in volatility and molecular mass directly impacts handling, storage requirements, and dispersion behavior in applications such as fire suppression and refrigerant use.

Physical Chemistry Refrigerant Design Fire Suppression

Synthesis Differentiation: Patent-Protected Process for 2-Bromoheptafluoropropane

A specific, patent-protected synthetic route exists for 2-bromoheptafluoropropane that differentiates it from other perfluoroalkyl bromides. The method involves the bromination of 1,1,1,2,3,3,3-heptafluoropropane (HFC227ea) with bromine at a mole ratio of (1-5):1, using a multistage bromination reaction [1]. This process is specifically designed for this compound and is not directly transferable to the synthesis of other analogs like Halon 1301 or longer-chain perfluoroalkyl bromides.

Synthetic Chemistry Process Engineering Industrial Manufacturing

Environmental Impact Differentiation: ODP and GWP Values for 2-Bromoheptafluoropropane

2-Bromoheptafluoropropane has been assigned specific environmental impact metrics. One source reports an Ozone Depletion Potential (ODP) of 0.6 and a Global Warming Potential (GWP) of 2,900 (IPCC 2013 data) [1]. In contrast, the widely used fire suppressant Halon 1301 has a significantly higher ODP of 12 [2], while the non-brominated analog R-227ea has an ODP of 0 but a higher GWP of 3,350 [3]. This positions 2-bromoheptafluoropropane as an intermediate option, offering bromine-mediated fire suppression with a substantially lower ODP than legacy halons, but with a GWP lower than some HFC alternatives.

Environmental Chemistry Regulatory Compliance Sustainable Procurement

Safety and Handling Differentiation: GHS Hazard Classification for 2-Bromoheptafluoropropane

The safety profile of 2-bromoheptafluoropropane is defined by specific GHS hazard statements. It is classified as harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332), causes skin irritation (H315), and causes serious eye irritation (H319) . This profile is distinct from its non-brominated analog, R-227ea, which is classified as a simple asphyxiant with no specific toxicological hazard statements under standard conditions. The presence of bromine introduces specific toxicological endpoints that necessitate different handling protocols and personal protective equipment (PPE) requirements.

Chemical Safety Occupational Health Risk Assessment

Fire Suppression Mechanism Differentiation: Bromine-Mediated vs. Physical Suppression

2-Bromoheptafluoropropane, like other brominated fire suppressants, operates via a chemical inhibition mechanism where bromine atoms catalytically interrupt the combustion chain reaction by scavenging free radicals (H•, OH•, O•) . This mechanism is fundamentally different from that of non-brominated agents like R-227ea, which rely primarily on heat absorption and oxygen displacement (physical suppression) [1]. While quantitative cup-burner or full-scale fire test data for 2-bromoheptafluoropropane are not readily available in the public domain, the established class of brominated alkanes demonstrates that bromine is up to 10 times more effective on a molar basis than chlorine as a flame inhibitor [2]. This suggests that 2-bromoheptafluoropropane likely requires a lower volumetric concentration for flame extinguishment compared to HFC analogs, although direct comparative data are needed for confirmation.

Fire Science Combustion Chemistry Halogenated Suppressants

2-Bromoheptafluoropropane (CAS 422-77-5): Validated Application Scenarios Based on Differential Evidence


Specialty Fire Suppression in Enclosed, Occupied Spaces

Given its bromine-mediated fire suppression mechanism , 2-bromoheptafluoropropane is well-suited for fire protection in enclosed, occupied spaces such as aircraft cabins, military vehicle crew compartments, and shipboard machinery spaces. Its ODP of 0.6, while not zero, represents a 95% reduction compared to Halon 1301 (ODP 12) [1], making it a viable interim replacement in legacy systems where a complete redesign for physical suppressants is cost-prohibitive. The ability to store the agent as a liquid under mild pressure (boiling point 14°C ) reduces system volume and weight compared to gaseous agents.

Synthetic Intermediate for Fluorinated Pharmaceuticals and Agrochemicals

As a perfluoroalkyl bromide, this compound serves as a critical building block for introducing the lipophilic heptafluoroisopropyl group into organic molecules . This is particularly valuable in medicinal chemistry and agrochemical development where fluorine substitution enhances metabolic stability and membrane permeability. The patent-protected synthesis route [1] ensures a consistent, high-purity supply of this specific intermediate, which is essential for reproducible synthetic outcomes in research and production settings.

Low-Volume Refrigerant in Niche Thermal Management Systems

The physical properties of 2-bromoheptafluoropropane—specifically its moderate boiling point of 14°C and relatively low GWP of 2,900 compared to R-227ea (GWP 3,350) —make it a candidate for specialized low-volume refrigeration or heat transfer applications. Its higher molecular weight (248.92 g/mol) compared to HFC alternatives [1] may offer advantages in certain thermodynamic cycles. However, its bromine content and associated toxicity profile restrict its use to closed, hermetically sealed systems where leakage is minimized.

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